molecular formula C18H12N4OS B11136608 (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11136608
M. Wt: 332.4 g/mol
InChI Key: MVPALRAXOJNKRG-NOCYUORASA-N
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Description

The compound (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives

Biological Activity

The compound (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazole and triazole derivatives known for their pharmacological significance. The structure features a thiazolo-triazole core with phenylethenyl and pyridine substituents, which are believed to contribute to its biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole moieties. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains and fungi. The mechanism typically involves inhibition of nucleic acid synthesis or disruption of cellular membranes.

CompoundActivityMIC (µg/mL)
Thiazole Derivative ABacterial32
Thiazole Derivative BFungal16

2. Anticancer Properties

Research indicates that thiazolo-triazole compounds exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on structurally related compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

Case Study:
A study evaluated the cytotoxic effects of a related thiazolo-triazole derivative on MCF-7 cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.

3. Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis and is often targeted for skin depigmentation treatments. Compounds with similar scaffolds have shown promising tyrosinase inhibitory activity. For instance:

CompoundIC50 (µM)Reference
Compound X14.33 ± 1.63
Compound Y20.38 ± 1.99

These findings suggest that the compound may also possess skin-lightening properties through tyrosinase inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many derivatives inhibit key enzymes involved in metabolic pathways.
  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cell Membranes: Antimicrobial activity is often linked to the disruption of microbial cell membranes.

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4OS/c23-17-15(11-14-7-4-10-19-12-14)24-18-20-16(21-22(17)18)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11-

InChI Key

MVPALRAXOJNKRG-NOCYUORASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2

Origin of Product

United States

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